[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide
Overview
Description
[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide: is a water-soluble sulfhydryl active reagent with the molecular formula C₁₂H₂₀BrNO₂S₂ and a molecular weight of 354.32 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide typically involves the reaction of 2-(Trimethylammonium)ethyl chloride with toluenethiosulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: This compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide is used as a reagent for the modification of sulfhydryl groups in proteins and peptides. It is also employed in the synthesis of sulfur-containing compounds .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is particularly useful in labeling and detecting sulfhydryl groups in proteins .
Medicine
In the medical field, this compound is used in the development of diagnostic assays and therapeutic agents. It is also explored for its potential in drug delivery systems .
Industry
Industrially, this compound finds applications in the production of specialty chemicals and in the formulation of biochemical reagents for research and development .
Mechanism of Action
The mechanism of action of [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide involves the modification of sulfhydryl groups in proteins and peptides. The compound reacts with the thiol groups, forming a covalent bond and resulting in the formation of a stable thiosulfonate linkage. This modification can alter the activity, structure, and function of the target proteins .
Comparison with Similar Compounds
Similar Compounds
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [2-(Trimethylammonium)ethyl] Benzenethiosulfonate Bromide
- [2-(Trimethylammonium)ethyl] Ethylthiosulfonate Bromide
Uniqueness
Compared to similar compounds, [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide offers unique properties such as higher water solubility and specific reactivity towards sulfhydryl groups. Its toluene moiety provides additional hydrophobic interactions, making it suitable for certain biochemical applications where other compounds may not be as effective .
Properties
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO2S2/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4/h5-8H,9-10H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKLNOIJTVNFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO2S2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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